Tert-butyl 2'-amino-3'-cyano-5-fluoro-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate
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Overview
Description
Tert-butyl 2’-amino-3’-cyano-5-fluoro-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of tert-butyl 2’-amino-3’-cyano-5-fluoro-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the use of Boc-tetramic acid and benzylidenemalononitrile. The reaction is catalyzed by bifunctional noncovalent organocatalysts, resulting in the formation of the desired spiro compound as a racemic mixture . The structure of the synthesized compound is confirmed using high-resolution mass spectrometry, NMR spectroscopy, and IR spectroscopy .
Chemical Reactions Analysis
Tert-butyl 2’-amino-3’-cyano-5-fluoro-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design due to its unique spiro structure and functional groups.
Materials Science: The compound’s structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of tert-butyl 2’-amino-3’-cyano-5-fluoro-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other spiro-indole derivatives and pyran-based compounds. Compared to these, tert-butyl 2’-amino-3’-cyano-5-fluoro-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate is unique due to its combination of functional groups and the presence of a fluoro substituent, which can significantly influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C19H18FN3O4 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
tert-butyl 6'-amino-5'-cyano-5-fluoro-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C19H18FN3O4/c1-9-14(16(24)27-18(2,3)4)19(12(8-21)15(22)26-9)11-7-10(20)5-6-13(11)23-17(19)25/h5-7H,22H2,1-4H3,(H,23,25) |
InChI Key |
FAZSBOXLYHLLPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(C3=C(C=CC(=C3)F)NC2=O)C(=C(O1)N)C#N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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